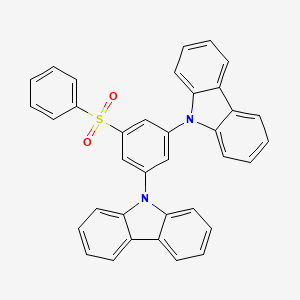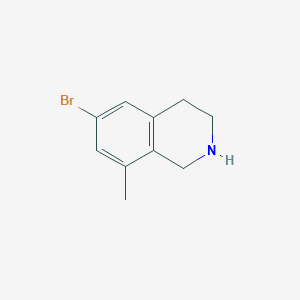
2-Bromothiazol-5-amine
Vue d'ensemble
Description
2-Bromothiazol-5-amine: is a heterocyclic organic compound with the molecular formula C3H3BrN2S . It belongs to the thiazole class of compounds, which are characterized by a five-membered ring containing both sulfur and nitrogen atoms.
Mécanisme D'action
Target of Action
The primary targets of 2-Bromothiazol-5-amine are currently unknown. The compound is a relatively new substance and research into its specific targets is still ongoing .
Mode of Action
It is known that thiazole derivatives, which this compound is a part of, often interact with their targets through the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Thiazole derivatives are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple pathways .
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a molecular weight of 17904 . It’s also known that the compound should be stored at temperatures between 2-8°C .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . Some thiazole derivatives have been shown to have antitumor and cytotoxic activity , suggesting that this compound may have similar effects.
Analyse Biochimique
Biochemical Properties
Thiazole derivatives have been known to exhibit diverse biological activities . They have been found to interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions
Cellular Effects
Thiazole derivatives have been reported to have effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
Research is needed to understand any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Bromothiazol-5-amine can be synthesized through various methods. One common synthetic route involves the reaction of 2-bromo-1,3-thiazole with ammonia or an amine under controlled conditions. The reaction typically takes place in a solvent such as ethanol or water, and the temperature is maintained at around 80-100°C .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic systems to enhance yield and purity. For example, palladium-catalyzed cross-coupling reactions are employed to achieve efficient synthesis. The reaction conditions are optimized to ensure high selectivity and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromothiazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed:
Substitution Products: Various substituted thiazoles.
Oxidation Products: Oxidized derivatives with different functional groups.
Reduction Products: Reduced forms of the original compound.
Applications De Recherche Scientifique
Chemistry: 2-Bromothiazol-5-amine is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its antimicrobial and antifungal properties. It has shown promising activity against various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an inhibitor of specific enzymes and receptors. It has been explored for its anticancer, anti-inflammatory, and antiviral activities.
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in the formulation of various industrial products.
Comparaison Avec Des Composés Similaires
2-Aminothiazole: Similar structure but lacks the bromine atom.
2-Methylthiazole: Contains a methyl group instead of an amine group.
2-Phenylthiazole: Contains a phenyl group instead of an amine group.
Uniqueness: 2-Bromothiazol-5-amine is unique due to the presence of both the bromine atom and the amine group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use .
Propriétés
IUPAC Name |
2-bromo-1,3-thiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN2S/c4-3-6-1-2(5)7-3/h1H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENPEUMWCGMXKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5-Fluoro-isoxazolo[4,5-b]pyrazine-3-carboxylic acid methyl ester](/img/structure/B3100766.png)
![3-Azabicyclo[3.2.0]heptan-6-ol](/img/structure/B3100776.png)




